molecular formula C9H5BrF4O B2676011 1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene CAS No. 1824865-81-7

1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene

Cat. No.: B2676011
CAS No.: 1824865-81-7
M. Wt: 285.036
InChI Key: CEUJJLSPZMSXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene is an organic compound with the molecular formula C9H5BrF4O It is a derivative of benzene, where a bromine atom is substituted at the para position and a 1,3,3,3-tetrafluoroprop-1-enoxy group is attached to the benzene ring

Preparation Methods

The synthesis of 1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene typically involves the following steps:

Chemical Reactions Analysis

1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom on the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development .

Comparison with Similar Compounds

1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-bromo-4-[(Z)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c10-6-1-3-7(4-2-6)15-8(11)5-9(12,13)14/h1-5H/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUJJLSPZMSXRJ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=CC(F)(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1O/C(=C/C(F)(F)F)/F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.